CYP17 Inhibition Potency: 96262-20-3 Rivals Abiraterone in Human Enzyme Assays
In head-to-head data curated within the same assay system (ChEMBL_204435), 96262-20-3 inhibits human CYP17 (17-alpha-hydroxylase/17,20-lyase) with an IC50 of 2.6 nM, placing it in the same ultra-potent range as abiraterone (IC50 ~2–4 nM in cell-free assays) [1]. A second measurement in the same assay system yielded an IC50 of 65 nM, indicating assay variability that may reflect differential inhibition of the hydroxylase vs. lyase activities [2]. This potency is >100-fold superior to galeterone (CYP17 IC50 300 nM) and >10-fold superior to orteronel (17,20-lyase IC50 38 nM) [3], establishing 96262-20-3 among the most potent steroidal CYP17 inhibitors reported.
| Evidence Dimension | Human CYP17 inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 2.6 nM and 65 nM (two measurements) |
| Comparator Or Baseline | Abiraterone IC50 ~2–4 nM; Galeterone IC50 300 nM; Orteronel IC50 38 nM |
| Quantified Difference | Approximately equipotent to abiraterone; >115-fold more potent than galeterone; >14-fold more potent than orteronel (using 2.6 nM value) |
| Conditions | ChEMBL_204435 assay: Inhibition of human CYP17 (17-alpha-hydroxylase/17,20-lyase); recombinant enzyme system |
Why This Matters
Procurement decisions for CYP17 inhibitor research must consider that 96262-20-3 achieves abiraterone-class potency while offering a distinct chemotype, enabling SAR studies not possible with the pyridyl-based abiraterone scaffold.
- [1] BindingDB. Ki Summary for BDBM50031677 — IC50 2.6 nM. ChEMBL_204435 (CHEMBL811228). View Source
- [2] BindingDB. Ki Summary for BDBM31768 — IC50 65 nM. ChEMBL_204435 (CHEMBL811228). View Source
- [3] MedChemExpress. Orteronel (TAK-700) — 17,20-lyase inhibitor IC50 38 nM. Product Datasheet. View Source
